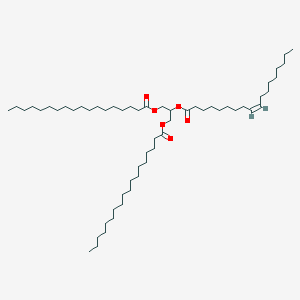

Glyceryl 1,3-distearate-2-oleate

描述

准备方法

1,3-二硬脂酰-2-油酰-rac-甘油可以通过甘油与硬脂酸和油酸的酯化反应合成。 该反应通常涉及使用硫酸或对甲苯磺酸等催化剂来促进酯化过程 . 工业生产方法通常涉及使用高纯度脂类标准品和受控反应条件来确保获得所需产物 .

化学反应分析

1,3-二硬脂酰-2-油酰-rac-甘油会发生各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括过氧化氢用于氧化,硼氢化钠用于还原,卤素用于取代反应 . 这些反应形成的主要产物取决于所用条件和试剂的具体情况 .

科学研究应用

Pharmaceutical Applications

Glyceryl 1,3-distearate-2-oleate has garnered attention for its potential in drug delivery systems:

- Drug Carrier : Its ability to form self-assembling structures such as micelles and liposomes allows for effective encapsulation and targeted delivery of drugs. This property is particularly beneficial for hydrophobic drugs that require enhanced solubility and bioavailability.

- Enhanced Immune Function : Research indicates that this compound can enhance the phagocytic function of immune cells. A study demonstrated increased phagocytosis in mice, suggesting potential applications in immunotherapy and vaccine development.

Cosmetic Industry

In cosmetics, this compound serves as an emulsifying agent:

- Stabilizer in Formulations : It helps stabilize emulsions by reducing surface tension between oil and water phases, thus improving the texture and consistency of creams and lotions .

- Skin Conditioning Agent : Its emollient properties contribute to skin hydration and barrier protection, making it a valuable ingredient in skincare products .

Food Technology

The compound is also utilized in the food industry:

- Food Additive : this compound can function as an emulsifier in food formulations, aiding in the mixing of ingredients that typically do not blend well (e.g., oil and water) to improve texture and stability .

Case Study 1: Drug Delivery Systems

A study explored the use of this compound as a carrier for anticancer drugs. The results showed improved drug solubility and enhanced therapeutic efficacy when encapsulated within lipid-based nanoparticles formed from this compound. The study concluded that such formulations could significantly improve patient outcomes in cancer treatment.

Case Study 2: Cosmetic Formulation Efficacy

In a clinical trial assessing skin creams containing this compound, participants reported improved skin hydration and texture after four weeks of use. The study highlighted the compound's effectiveness as a skin conditioning agent in cosmetic formulations .

作用机制

相似化合物的比较

生物活性

Glyceryl 1,3-distearate-2-oleate, also known as 1,3-distearoyl-2-oleoyl glycerol, is a triacylglycerol characterized by a glycerol backbone with two saturated stearic acid chains and one unsaturated oleic acid chain. This unique structure imparts distinct biochemical properties that are of interest in various fields, including nutrition, pharmacology, and biotechnology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, cellular effects, and potential applications.

Target Interactions

this compound interacts with reticulo-endothelial cells, enhancing their phagocytic function. This action is crucial for immune response modulation, particularly in the context of pathogen clearance and inflammation management.

Biochemical Pathways

The compound influences lipid metabolism and innate immunity. It has been shown to increase the phagocytic activity of immune cells in animal models, indicating its potential role in enhancing immune responses.

Cellular Effects

Impact on Cell Function

Research indicates that this compound affects various cellular processes. For instance, it has been found to decrease cell death in inflammatory conditions by rescuing cell viability in LPS-treated bovine endothelial cells . The compound also reduces the expression of inflammatory cytokines such as IL-1β and IL-6, suggesting an anti-inflammatory effect .

Dosage Effects

In studies involving mice, administration of this compound at doses of 5 to 10 mg per animal significantly enhanced phagocytic function. This dose-dependent response highlights the importance of concentration in mediating biological effects.

Table: Summary of Key Studies on this compound

Case Studies

Case Study: Immune Enhancement in Mice

In a controlled study involving mice, this compound was administered to evaluate its impact on immune function. Results demonstrated a marked increase in the phagocytic activity of macrophages compared to control groups. This suggests that the compound could be beneficial in enhancing immune responses during infections.

Case Study: Anti-inflammatory Properties

A separate study assessed the anti-inflammatory properties of this compound using bovine endothelial cells. The compound significantly reduced cell death and inflammatory cytokine production when cells were treated with LPS. This finding supports its potential application in therapeutic contexts where inflammation plays a critical role .

Applications and Future Directions

This compound's ability to form self-assembling structures such as micelles positions it as a promising candidate for drug delivery systems. Its stability and unique fatty acid composition may enhance the bioavailability of therapeutic agents. Further research is needed to explore its efficacy and safety in clinical settings.

属性

IUPAC Name |

[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h27,30,54H,4-26,28-29,31-53H2,1-3H3/b30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLADLVPSYELCA-IKPAITLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H108O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301304181 | |

| Record name | 1,3-Distearoyl-2-oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

889.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:0/18:1(9Z)/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0044938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2846-04-0 | |

| Record name | 1,3-Distearoyl-2-oleoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2846-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oleoyldistearin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002846040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Distearoyl-2-oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1-oxooctadecyl)oxy]-1-[[(1-oxooctadecyl)oxy]methyl]ethyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,3-DISTEARATE-2-OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KE1Y9738S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3-distearoyl-2-oleoyl glycerol?

A1: The molecular formula of SOS is C57H104O6, and its molecular weight is 893.44 g/mol.

Q2: What spectroscopic data is available for characterizing SOS?

A2: Researchers commonly utilize techniques like X-ray diffraction (XRD) [, , , ] and differential scanning calorimetry (DSC) [, ] to analyze the polymorphic forms and thermal behavior of SOS. Additionally, gas chromatography-mass spectrometry (GC-MS) is employed to identify volatile compounds generated during its oxidation [].

Q3: How does the composition of fat blends influence crystallization behavior when SOS is a component?

A3: Studies have demonstrated that in binary fat blends utilizing shea stearin (high in SOS) with oils like sunflower, shea olein, or rapeseed, a two-step crystallization process occurs. This behavior is attributed to the polymorphic transitions of SOS from the α-form to more stable forms [].

Q4: What is the role of SOS in determining the physical properties of filling fats used in confectionery?

A4: Filling fats, crucial for texture and sensory attributes in confectionery, often incorporate SOS. The crystallization behavior of SOS, influenced by factors like processing conditions and the presence of other triacylglycerols like POP, significantly impacts the rheological properties of these fats [].

Q5: Are there any known catalytic properties or applications of SOS?

A5: While SOS itself doesn't exhibit catalytic properties, research focuses on its enzymatic synthesis and incorporation into food products. For instance, it is a significant component in cocoa butter equivalents (CBEs) [, , , , , ].

Q6: How does the position of unsaturated and saturated fatty acids within the glycerol backbone affect the properties of SOS and similar TAGs?

A7: Research on SOS and similar TAGs like 1,3-dioleoyl-2-stearoylglycerol (OSO) reveals that the positioning of unsaturated and saturated fatty acyl chains significantly influences their polymorphic transitions and overall crystalline structures [].

Q7: What factors impact the stability of SOS, and how can this be improved for specific applications?

A8: The oxidative stability of SOS is influenced by factors like temperature and the presence of other compounds. Studies indicate that incorporating SOS into phosphatidylcholine structures can enhance its stability compared to its presence in TAGs [].

Q8: Is there specific information available regarding SHE regulations for SOS?

A8: While the provided research doesn't directly address SHE regulations for SOS, it's important to note that any application involving food or pharmaceutical products containing SOS would necessitate adherence to relevant safety and regulatory standards.

Q9: Are there studies exploring the pharmacokinetics and pharmacodynamics of SOS?

A9: The focus of the provided research is on the physical and material properties of SOS, particularly within food applications. Further investigation is needed to understand its potential pharmacokinetic and pharmacodynamic profile.

Q10: What in vitro and in vivo studies have been conducted on SOS?

A11: Research primarily focuses on the material properties and applications of SOS in food systems. Studies investigating its potential biological effects are limited. One study explored the impact of SOS-rich diets on postprandial lipid and glucose responses in humans, finding that SOS-rich fat (shea stearin) resulted in lower plasma TAG levels compared to POP-rich (palm mid fraction) and OOO-rich (high-oleic sunflower oil) fats [].

Q11: What are some alternatives to cocoa butter that incorporate SOS?

A29: Several studies have explored the use of mango kernel fat, rich in SOS, as a potential cocoa butter alternative due to its similar physicochemical properties and high oxidative stability [, ]. Other potential sources include rambutan seed fat, which exhibits properties suitable for use as a cocoa butter improver after fractionation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。